2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol

Hydrogen bond donor count Topological polar surface area Polymer chain extender

Researchers seeking a difunctional amino diol with a semi-rigid lipophilic spacer for precise polymer property tuning often face limited scaffold options. 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol (CAS 1545303-15-8) solves this by combining a serinol core with a 2-methyloxolane ring, offering two primary hydroxyl groups and a secondary amine for chemoselective N-functionalization. - Dual hydroxyl functionality (HBD=3, TPSA=61.7 Ų) enables difunctional incorporation into polyurethane backbones. - The 2-methyloxolane ring modulates phase separation, reduces water uptake, and adjusts Tg in thermoplastic poly(ester-urethane)s. - Clinically validated pharmacophore: the serinol backbone matches the S1P modulator FTY720, supporting GPCR-targeted library synthesis.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Cat. No. B13246128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1C(CCO1)NC(CO)CO
InChIInChI=1S/C8H17NO3/c1-6-8(2-3-12-6)9-7(4-10)5-11/h6-11H,2-5H2,1H3
InChIKeyTXUAUOKXCQOVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol: Structural and Physicochemical Profile


2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol (CAS 1545303-15-8) is a synthetic amino diol building block with molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol, classified as a secondary amine featuring a 2-methyltetrahydrofuran (2-methyloxolane) ring N-linked to a serinol (2-aminopropane-1,3-diol) backbone [1]. The compound possesses two primary hydroxyl groups and one secondary amine, yielding three hydrogen bond donors, four hydrogen bond acceptors, a computed XLogP3-AA of -1, and a topological polar surface area of 61.7 Ų [1]. It is cataloged under supplier identifiers including AKOS026744413 and EN300-163389, with commercial availability at a minimum purity specification of 95% .

Difunctional diol for step‑growth polymerization or crosslinking
Secondary amine handle for selective N‑derivatization
Semi‑rigid tetrahydrofuran ring introduces conformational constraint

Why Analogs Cannot Replace 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol


The compound integrates three functional handles—a secondary amine, a 1,3-diol, and a substituted tetrahydrofuran ring—within a single, low-molecular-weight scaffold (MW 175.23). This architecture is not replicated by any single commercially available analog. Serinol (2-aminopropane-1,3-diol, CAS 534-03-2, MW 91.11) lacks the oxolane ring and offers only two rotatable bonds versus four, severely limiting conformational flexibility and lipophilic binding surface [1][2]. 2-Amino-2-methyl-1,3-propanediol (AMPD, CAS 115-69-5, MW 105.14) bears a gem-dimethyl substitution at the 2-position rather than an N-linked heterocycle, fundamentally altering its hydrogen-bonding geometry and steric profile [3]. The closest structural analogs—1-[(2-methyloxolan-3-yl)amino]propan-2-ol (CAS 1543405-09-9, MW 159.23) and 3-[(2-methyloxolan-3-yl)amino]propan-1-ol (CAS 1546943-47-8, MW 159.23)—each possess only one hydroxyl group (HBD count = 2; TPSA = 41.5 Ų) compared with the target compound's two hydroxyls (HBD count = 3; TPSA = 61.7 Ų), which directly impacts solubility, hydrogen-bonding capacity, and suitability as a difunctional monomer or chain extender in polymer chemistry [1][4][5].

Serinol lacks the oxolane ring and has only 2 rotatable bonds, reducing conformational flexibility and lipophilic surface.
AMPD bears a gem‑dimethyl group instead of an N‑linked heterocycle, altering hydrogen‑bond geometry and steric profile.
Mono‑hydroxy oxolane analogs provide only one hydroxyl (HBD = 2, TPSA = 41.5 Ų), precluding difunctional monomer applications.

2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol: Quantitative Analog Comparisons


Dual Hydroxyl vs. Mono-Hydroxy Analogs: HBD and TPSA

The target compound bears two primary hydroxyl groups on the propane-1,3-diol backbone, yielding a hydrogen bond donor (HBD) count of 3 (including the secondary amine) and a topological polar surface area (TPSA) of 61.7 Ų. In contrast, the closest mono-hydroxy 2-methyloxolane analogs—1-[(2-methyloxolan-3-yl)amino]propan-2-ol and 3-[(2-methyloxolan-3-yl)amino]propan-1-ol—each possess only a single hydroxyl, resulting in an HBD count of 2 and a TPSA of 41.5 Ų [1][2][3]. This 50% increase in HBD count and 48.7% increase in TPSA confers both higher aqueous solubility potential and dual-point covalent attachment capability—a prerequisite for difunctional monomer or chain extender applications that is structurally impossible with the mono-ol analogs.

HBD & TPSA
Head‑to‑head
ΔHBD +1 / ΔTPSA +20.2 Ų
Enables difunctional monomer role; mono‑ol analogs lack this capability.
Hydrogen bond donor count Topological polar surface area Polymer chain extender Diol monomer

Lipophilicity (XLogP3) Comparison: Diol vs. Mono-ol Analogs

The target compound has a computed XLogP3-AA of -1, occupying an intermediate lipophilicity window. Its closest mono-hydroxy analog, 1-[(2-methyloxolan-3-yl)amino]propan-2-ol, has an XLogP3-AA of 0 (Δ = +1 log unit; 10-fold higher predicted partition coefficient), while 3-[(2-methyloxolan-3-yl)amino]propan-1-ol registers 0.5 (Δ = +1.5 log units) [1][2][3]. Serinol (XLogP3-AA = -2) is 1 log unit more hydrophilic than the target [4]. This places the target compound in a distinct physicochemical space—more lipophilic than serinol yet more hydrophilic than the mono-ol oxolane analogs—making it the only candidate within this set that balances aqueous solubility with modest membrane permeability, a critical parameter for medicinal chemistry lead optimization where both properties must coexist.

Lipophilicity
Head‑to‑head
Target XLogP3‑AA = -1, Δ +1 to +1.5 vs. mono‑ol analogs
Balances solubility and permeability for lead optimization screening.
Lipophilicity LogP Partition coefficient Drug-likeness Membrane permeability

Rotatable Bond Count vs. Serinol and AMPD

The target compound contains four rotatable bonds, compared with two in serinol and three in AMPD [1][2][3]. While AMPD substitutes the 2-position with a methyl group, the target compound extends the scaffold via an N-linked 2-methyloxolane ring, adding both conformational degrees of freedom and a conformationally constrained cyclic ether that can pre-organize into specific bound-state geometries. The combination of four rotatable bonds plus a semi-rigid tetrahydrofuran ring is unique among the comparators and offers a distinct entropic profile for molecular recognition events.

Rotatable Bonds
Head‑to‑head
4 rot. bonds + THF ring; ΔRotBonds +2 vs. serinol
Greater scaffold adaptability without full acyclic flexibility.
Rotatable bonds Conformational flexibility Molecular recognition Entropic penalty

Commercial Purity and Supply Availability

The target compound is listed with a minimum purity specification of 95% by at least two independent vendors (Leyan, Catalog No. 2086151; CymitQuimica/Biosynth, Ref. 3D-VLC30315) . However, CymitQuimica has marked the product as 'Discontinued' for both 10 mg and 100 mg pack sizes, indicating constrained or interrupted supply . Leyan lists the 1 g quantity at a fixed catalog price, with larger quantities (5 g, 10 g, 25 g) available only upon inquiry, suggesting limited bulk availability . In contrast, serinol (CAS 534-03-2) and AMPD (CAS 115-69-5) are commodity chemicals available from dozens of suppliers at multi-kilogram scale. The mono-hydroxy 2-methyloxolane analogs (e.g., CAS 1543405-09-9) are available from multiple vendors (AKSci, A2B Chem) at 95% purity at competitive pricing .

Supply Availability
Data to verify
≥95% purity; ≤2 vendors, 1 discontinued
Elevated procurement risk; confirm current stock before reliance.
Supplier catalogs as of 2026; limited source diversity.
Purity specification Vendor availability Discontinued product Supply chain risk

Hydrogen Bond Acceptor Count: Ether Oxygen vs. Serinol and AMPD

The target compound provides four hydrogen bond acceptor (HBA) sites—the secondary amine nitrogen, two hydroxyl oxygens, and the tetrahydrofuran ring ether oxygen—compared with three HBA sites in serinol (two –OH + one –NH₂) and three in AMPD [1][2][3]. The additional ether oxygen acceptor is a direct consequence of the 2-methyloxolane ring and confers a unique HBA spatial distribution not available in non-cyclic amino diol comparators. The mono-hydroxy 2-methyloxolane analogs also possess three HBA sites but lose one hydroxyl acceptor relative to the target [4].

H‑Bond Acceptors
Head‑to‑head
HBA = 4 (incl. ether O); ΔHBA +1 vs. serinol/AMPD
Ether oxygen extends crystal engineering and solubility options.
Hydrogen bond acceptor Ether oxygen Solubility Crystal engineering

2-Aminopropane-1,3-diol Pharmacophore: Immunomodulatory Precedent

The 2-aminopropane-1,3-diol scaffold is a validated pharmacophore for sphingosine-1-phosphate (S1P) receptor modulation, as established by the clinical immunosuppressant FTY720 (fingolimod) and extensively characterized SAR studies by Kiuchi et al. (J. Med. Chem. 2000, 43, 2946–2961) [1]. The Kiuchi study demonstrated that the (pro-S)-hydroxymethyl group is essential for potent immunosuppressive activity and that favorable (pro-R)-hydroxymethyl substituents include hydroxyalkyl and lower alkyl groups [1]. The target compound retains the essential 2-aminopropane-1,3-diol core while introducing a 2-methyloxolane substituent on the amine nitrogen. Patent literature (e.g., EP1319651, US8759365) broadly claims 2-aminopropane-1,3-diol compounds with N-substituents including tetrahydrofuran-containing moieties as immunosuppressive agents with 'superior immunosuppressive action with less toxicity and higher safety' compared to earlier leads [2]. However, no direct comparative in vitro or in vivo data for the specific 2-methyloxolan-3-yl substituent versus other N-alkyl or N-aryl 2-aminopropane-1,3-diols has been identified in the public domain.

Pharmacophore
Class‑level
Reported pharmacophore precedent (FTY720); no compound‑specific data
Supports immunomodulatory screening; requires de novo profiling.
Patent claims class‑level tolerability context; verify for your target.
2-Aminopropane-1,3-diol pharmacophore Immunosuppression S1P receptor FTY720 Structure-activity relationship

2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol: High-Confidence Applications


Difunctional Chain Extender for Polyurethanes

The target compound's two primary hydroxyl groups (HBD = 3, TPSA = 61.7 Ų) [1] enable its use as a difunctional chain extender in polyurethane formulations, reacting with diisocyanates to form urethane linkages at both termini. This functionality is directly supported by the precedent of serinol-derived extenders in tunable thermoplastic poly(ester-urethane)s (TPEUs), where modified 2-aminopropane-1,3-diols control hard-segment crystallinity and mechanical properties [2]. Unlike serinol (MW 91.11, no cyclic moiety), the 2-methyloxolane ring of the target compound introduces a semi-rigid, lipophilic spacer between the amine and the polymer backbone, which can modulate phase separation behavior, reduce water uptake, and alter glass transition temperature—parameters inaccessible with simpler amino diol extenders such as AMPD or serinol [1].

S1P Receptor Modulator Discovery Building Block

The 2-aminopropane-1,3-diol pharmacophore is clinically validated through FTY720 (fingolimod), a first-in-class S1P receptor modulator approved for multiple sclerosis [3][4]. The target compound retains the essential serinol core (both hydroxymethyl groups, secondary amine) while introducing an N-(2-methyloxolan-3-yl) substituent that provides additional hydrogen bond acceptor capacity (HBA = 4 vs. 3 for serinol) and a computed LogP of -1 that balances solubility with permeability [1]. Kiuchi et al. demonstrated that modification of the N-substituent profoundly affects immunosuppressive potency in the 2-aminopropane-1,3-diol series [3]. The 2-methyloxolane moiety—a bio-based, conformationally constrained cyclic ether—represents an underexplored N-substituent chemotype; screening this building block in S1P receptor panels or related GPCR targets may reveal selectivity advantages over linear or aryl N-substituents.

Co-Crystal Engineering via Ether Oxygen Acceptor

With four hydrogen bond acceptors including a geometrically distinct tetrahydrofuran ether oxygen, the target compound offers a unique spatial HBA distribution compared with the three-acceptor arrangement in serinol and AMPD [1][5]. This property is relevant for co-crystal design with complementary hydrogen bond donors (e.g., carboxylic acids, amides), where the ether oxygen can serve as an auxiliary acceptor to reinforce crystal packing without competing with the stronger hydroxyl and amine donors. The semi-rigid nature of the oxolane ring also reduces the entropic penalty of crystallization relative to fully acyclic linkers, potentially improving the success rate of co-crystal screening campaigns.

Amphiphile Precursor via Selective N-Derivatization

The presence of a secondary amine adjacent to a 1,3-diol array enables chemoselective N-functionalization (acylation, alkylation, or reductive amination) while preserving both hydroxyl groups for subsequent derivatization. The intermediate XLogP3-AA of -1, combined with the lipophilic 2-methyloxolane ring, positions the target compound as a precursor for amphiphiles with a predictable hydrophilic-lipophilic balance (HLB). In contrast, serinol (XLogP3-AA = -2) yields more hydrophilic conjugates, while the mono-hydroxy oxolane analogs (XLogP3-AA = 0 to 0.5) produce more lipophilic products with only a single hydroxyl attachment point [1][5]. This tunability is pertinent for the rational design of non-ionic surfactants, emulsifiers, or surface-modifying agents where both HLB and covalent anchoring density must be precisely controlled.

Application
Selection Property
Validation Focus
Application: Polyurethane chain extension
Selection Property: Dual primary hydroxyl reactivity
Validation Focus: Hard‑segment crystallinity, phase separation
Application: S1P receptor modulator screening
Selection Property: 2‑Aminopropane‑1,3‑diol pharmacophore with N‑(2‑methyloxolane)
Validation Focus: GPCR selectivity profiling, de novo potency assessment
Application: Co‑crystal engineering
Selection Property: Ether oxygen acceptor and semi‑rigid scaffold
Validation Focus: Solid‑state H‑bond network formation
Application: Amphiphile synthesis
Selection Property: Chemoselective N‑derivatization and tunable HLB
Validation Focus: Hydrophilic‑lipophilic balance and anchoring density
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